3-(Methoxymethyl)thiophene-2-carboxylic acid CAS 53229-45-1
3-(Methoxymethyl)thiophene-2-carboxylic acid CAS 53229-45-1
An In-depth Technical Guide to 3-(Methoxymethyl)thiophene-2-carboxylic acid (CAS 53229-45-1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-(methoxymethyl)thiophene-2-carboxylic acid, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We will delve into its synthesis, physicochemical properties, reactivity, analytical characterization, and applications, offering field-proven insights for its effective utilization in research and development.
Core Molecular Profile
3-(Methoxymethyl)thiophene-2-carboxylic acid, registered under CAS number 53229-45-1, is a disubstituted thiophene derivative. Its structure features a central thiophene ring, an electron-rich five-membered heterocycle containing a sulfur atom, which is known for its unique electronic properties and prevalence in pharmacologically active compounds.[1][2] The molecule is functionalized with a carboxylic acid group at the C2 position and a methoxymethyl ether at the C3 position. This specific arrangement of functional groups offers distinct steric and electronic properties, making it a valuable intermediate for creating complex molecular architectures.
The carboxylic acid moiety serves as a versatile handle for a wide range of chemical transformations, including amide bond formation, esterification, and conversion to other functional groups. The adjacent methoxymethyl group, a stable ether, influences the molecule's conformation and electronic environment, which can be critical for molecular recognition in biological systems.
Physicochemical and Structural Data
A summary of the key properties for 3-(methoxymethyl)thiophene-2-carboxylic acid is presented below.
| Property | Value | Source |
| CAS Number | 53229-45-1 | [3] |
| Molecular Formula | C₇H₈O₃S | [4] |
| Molecular Weight | 172.2 g/mol | [3] |
| IUPAC Name | 3-(methoxymethyl)thiophene-2-carboxylic acid | [3] |
| Synonyms | 3-(methoxymethyl)-2-thenoic acid | [4] |
| Melting Point | 126-127 °C | [3] |
| InChI Key | VTPSECJXISSDQS-UHFFFAOYSA-N | [3] |
Synthesis and Mechanistic Rationale
While a direct, one-pot synthesis from simple precursors is not widely documented, a robust and logical pathway can be designed based on established thiophene chemistry. The following multi-step synthesis starting from the commercially available 3-methylthiophene-2-carboxylic acid provides a reliable route.
Proposed Synthetic Workflow
Caption: Proposed multi-step synthesis of the target compound.
Step-by-Step Experimental Protocol
Step 1: Esterification (Protection) of 3-Methylthiophene-2-carboxylic acid
-
Rationale: The acidic proton of the carboxylic acid can interfere with subsequent steps, particularly those involving basic reagents. Converting it to a methyl ester provides a stable protecting group that can be easily removed at the end of the synthesis.
-
Protocol:
-
Dissolve 3-methylthiophene-2-carboxylic acid (1.0 equiv) in anhydrous methanol (MeOH).
-
Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).
-
Reflux the mixture for 4-6 hours until TLC or GC-MS analysis indicates complete conversion.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield methyl 3-methylthiophene-2-carboxylate.
-
Step 2: Radical Bromination of the Methyl Group
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Rationale: The methyl group at the C3 position is analogous to a benzylic position and is susceptible to free-radical halogenation. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine, minimizing side reactions. AIBN (azobisisobutyronitrile) is a standard radical initiator.
-
Protocol:
-
Dissolve the ester from Step 1 (1.0 equiv) in a non-polar solvent like carbon tetrachloride (CCl₄).
-
Add NBS (1.05 equiv) and a catalytic amount of AIBN.
-
Heat the mixture to reflux under an inert atmosphere for 2-4 hours. The reaction can be monitored by observing the consumption of the less dense NBS.
-
Cool the reaction, filter off the succinimide byproduct, and wash the filtrate with water and brine.
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Dry the organic layer and concentrate to afford methyl 3-(bromomethyl)thiophene-2-carboxylate, which may be used directly or purified by chromatography.
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Step 3: Nucleophilic Substitution to Form the Methoxymethyl Ether
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Rationale: The bromomethyl intermediate is an excellent electrophile for Sₙ2 reactions. Sodium methoxide (NaOMe) serves as a strong nucleophile to displace the bromide and form the desired methoxymethyl ether.
-
Protocol:
-
Prepare a solution of sodium methoxide by dissolving sodium metal in anhydrous methanol at 0 °C or use a commercially available solution.
-
Add the crude bromo-ester from Step 2 (1.0 equiv) dropwise to the sodium methoxide solution (1.1 equiv) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding water and extract the product with an organic solvent.
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Wash, dry, and concentrate the organic phase. Purify the resulting methyl 3-(methoxymethyl)thiophene-2-carboxylate by column chromatography.
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Step 4: Saponification (Deprotection) to Yield the Final Product
-
Rationale: The final step involves the hydrolysis of the methyl ester back to the carboxylic acid. Saponification using a strong base like sodium hydroxide (NaOH) is a standard and high-yielding method for this transformation.
-
Protocol:
-
Dissolve the purified ester from Step 3 in a mixture of methanol and water.
-
Add an excess of sodium hydroxide (2-3 equiv).
-
Heat the mixture to reflux for 1-3 hours.
-
Cool the solution and remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of ~2 with cold 1M hydrochloric acid (HCl), which will precipitate the carboxylic acid product.
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Collect the solid by filtration, wash with cold water, and dry under vacuum to yield pure 3-(methoxymethyl)thiophene-2-carboxylic acid.
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Chemical Reactivity and Strategic Handling
The utility of this molecule stems from the distinct reactivity of its functional groups.
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Carboxylic Acid: This group is the primary site for derivatization. It readily undergoes standard transformations such as esterification, conversion to acid chlorides (e.g., using thionyl chloride), and amide bond formation via coupling reagents (e.g., HATU, EDC).[5] This functionality is crucial for incorporating the thiophene scaffold into larger molecules like peptides or complex drug candidates.
-
Thiophene Ring: While less reactive towards electrophilic substitution than furan or pyrrole, the thiophene ring can still undergo reactions like halogenation or nitration, typically at the C5 position. The ring can also be metallated, for instance, using strong bases like LDA, which deprotonates the most acidic ring proton (C5), creating a powerful nucleophile for forming new carbon-carbon bonds.[6]
-
Methoxymethyl (MOM) Ether: The MOM group is generally stable under basic, oxidative, and reductive conditions.[7] However, it is an acetal and is labile under acidic conditions, particularly in the presence of Lewis acids (e.g., TiCl₄, BF₃·OEt₂) or strong Brønsted acids.[8][9] This sensitivity must be considered when planning synthetic routes involving acidic steps.
Safety and Handling
-
Hazard Classification: Assumed to be an irritant. May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[10][11]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[11][12]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[12] Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a cool, dry place in a tightly sealed container.[12]
-
In case of exposure:
-
Skin: Wash with plenty of soap and water.
-
Eyes: Rinse cautiously with water for several minutes.[11]
-
Inhalation: Move to fresh air.
-
Analytical Characterization Profile
Rigorous characterization is essential to confirm the structure and purity of the synthesized compound. Below are the expected spectroscopic signatures.
| Technique | Expected Observations |
| ¹H NMR | - Carboxylic Acid (COOH): A broad singlet, typically >10 ppm. - Thiophene Protons (H4, H5): Two doublets in the aromatic region (~7.0-7.8 ppm), coupling to each other (J ≈ 5-6 Hz). - Methylene Protons (-CH₂-): A singlet around 4.5-4.8 ppm. - Methyl Protons (-OCH₃): A sharp singlet around 3.3-3.5 ppm. |
| ¹³C NMR | - Carbonyl Carbon (C=O): Signal in the 165-175 ppm range. - Thiophene Carbons (C2, C3, C4, C5): Four distinct signals in the aromatic region (~120-150 ppm). - Methylene Carbon (-CH₂-): Signal around 65-75 ppm. - Methyl Carbon (-OCH₃): Signal around 55-60 ppm. |
| IR Spectroscopy | - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded dimer.[13] - C=O Stretch (Carbonyl): A strong, sharp absorption around 1680-1710 cm⁻¹.[13] - C-O Stretches (Ether & Acid): Multiple bands in the 1050-1300 cm⁻¹ region. - Thiophene Ring Vibrations: Characteristic peaks in the 1400-1600 cm⁻¹ and 700-900 cm⁻¹ regions.[2][14] |
| Mass Spectrometry | - Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 172). - Key Fragments: Loss of a methoxy group (-OCH₃, m/z = 31), loss of the methoxymethyl group (-CH₂OCH₃, m/z = 45), and loss of the carboxylic acid group (-COOH, m/z = 45). An "ortho-effect" may promote water elimination. |
Applications in Drug Discovery and Development
Thiophene-based scaffolds are prevalent in numerous approved drugs and clinical candidates due to their ability to act as bioisosteres of phenyl rings and engage in specific interactions with biological targets. Thiophene derivatives have shown a wide range of pharmacological activities, including anticancer and antimicrobial properties.[1][5] For example, 3-arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acids have been identified as potent inhibitors of the HCV NS5B polymerase.[15]
3-(Methoxymethyl)thiophene-2-carboxylic acid is an ideal building block for several drug discovery strategies:
-
Lead Optimization: The carboxylic acid allows for the systematic exploration of an amide library to improve potency, selectivity, and pharmacokinetic properties. The methoxymethyl group can probe specific pockets in a target's active site, potentially forming key hydrogen bonds or van der Waals interactions.
-
Fragment-Based Drug Discovery (FBDD): As a functionalized heterocyclic fragment, it can be used in screening campaigns to identify initial low-affinity binders to a protein target. The synthetic handles then allow for fragment growing or linking strategies.
-
Scaffold Hopping: It can be used as a replacement for other ring systems (e.g., substituted benzene or pyridine rings) in known active compounds to explore new intellectual property space and potentially improve drug-like properties.
Application Workflow: Use in Lead Optimization
Caption: Workflow for using the title compound in a lead optimization campaign.
Conclusion
3-(Methoxymethyl)thiophene-2-carboxylic acid is a strategically important synthetic intermediate whose value lies in the orthogonal reactivity of its functional groups. A clear understanding of its synthesis, reactivity, and analytical profile allows researchers and drug development professionals to leverage its unique structure effectively. Its thiophene core, combined with versatile handles for chemical modification, ensures its continued relevance as a building block for constructing novel molecules with potential therapeutic applications.
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